Benzo[d]thiazol-4-ylmethanamine
Description
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1,3-benzothiazol-4-ylmethanamine |
InChI |
InChI=1S/C8H8N2S/c9-4-6-2-1-3-7-8(6)10-5-11-7/h1-3,5H,4,9H2 |
InChI Key |
CQDYSNGXQFVPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)CN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route Overview
The synthesis of this compound typically involves:
- Formation of the benzothiazole core.
- Introduction of the aminomethyl group at the 4-position.
- Purification and conversion to pharmaceutically acceptable salts.
A classical approach involves functionalization of benzothiazole derivatives through substitution or condensation reactions, often starting from 2-aminothiophenol or aniline derivatives.
Aminoderivative Synthesis via Tosylate Intermediate (Patent EP0021940A1)
A key patented method describes the preparation of amino derivatives of benzothiazole, including this compound, through the following steps:
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of benzothiazole alcohol intermediate | Using solvents like ethanol, isopropanol, or dimethylformamide (DMF) |
| 2 | Conversion of alcohol to tosylate using p-toluenesulfonyl chloride and pyridine | Tosylates can be purified by crystallization or used crude |
| 3 | Nucleophilic substitution of tosylate with amine (R'NH2) to form aminomethyl derivative | Reaction in suitable solvent, followed by evaporation and distillation under reduced pressure |
| 4 | Conversion of free base to hydrochloride salt | Addition of anhydrous HCl in ether, purification by crystallization from carbon tetrachloride |
This method yields this compound as a strong base that is prone to carbonation in air but can be stabilized as hydrochloride salts. The resulting compounds exhibit pharmacological activity, especially on the cardiovascular system, with applications in treating circulatory insufficiencies.
Synthesis via Functionalized Benzothiazole Precursors
Recent synthetic advances have utilized functionalized benzothiazole intermediates for the preparation of related aminomethyl derivatives:
- Benzothiazolylpyrimidine derivatives synthesized via multicomponent Biginelli reactions starting from 2-aminobenzothiazole and substituted aldehydes.
- Halophenyl bis-hydrazones and sulfone derivatives obtained by reacting benzo[d]thiazole-2-carbohydrazide with substituted hydrazonoyl chlorides, followed by sulfone formation.
Although these methods focus on derivatives, they provide insight into the versatility of benzothiazole functionalization, which can be adapted for aminomethyl substitution at position 4.
Direct Aminomethylation Approaches
A common strategy for introducing the aminomethyl group at the 4-position involves:
- Starting from 2-aminobenzothiazole or benzo[d]thiazol-4-ol derivatives.
- Conversion of hydroxyl groups to good leaving groups (e.g., tosylates).
- Nucleophilic substitution with ammonia or primary amines to form the aminomethyl group.
This approach is supported by the patent EP0021940A1 and is widely used due to its straightforwardness and ability to produce pure aminomethyl derivatives after salt formation and crystallization.
Data Tables Summarizing Key Preparation Methods
Research Outcomes and Analysis
- The patented tosylate substitution method remains a robust and reliable route to this compound, allowing for salt formation that enhances stability and pharmaceutical applicability.
- Recent synthetic developments emphasize green chemistry principles, using metal-free catalysts and aqueous media, which could be adapted for aminomethylated benzothiazoles.
- Multicomponent reactions and molecular hybridization techniques offer structural diversity and potential for improved biological activity, though may require further adaptation for direct aminomethyl substitution at the 4-position.
- Challenges include the sensitivity of free amines to atmospheric CO2 and the need for efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Amine Functionalization Reactions
The primary amine group in benzo[d]thiazol-4-ylmethanamine participates in nucleophilic substitution and condensation reactions:
Acylation Reactions
The amine reacts with acylating agents (e.g., chloroacetyl chloride) to form amide derivatives. For example:
This reaction proceeds in polar aprotic solvents (e.g., DMF) under basic conditions, as demonstrated in thiourea cyclization studies .
Alkylation Reactions
Alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) yields N-alkylated derivatives:
Triethylamine is commonly used as a base to deprotonate the amine, facilitating nucleophilic attack .
Protection/Deprotection
The amine can be protected using tert-butyloxycarbonyl (Boc) groups, which are later removed via acidolysis (e.g., HCl in dioxane) :
Electrophilic Aromatic Substitution
The benzene ring undergoes electrophilic substitution at positions activated by the electron-donating methanamine group.
Salt Formation
The basic amine forms stable salts with acids, enhancing solubility for pharmaceutical applications:
Common counterions include chloride, sulfate, and citrate.
Heterocyclization Reactions
The compound serves as a precursor in synthesizing fused heterocycles:
Thiazole Ring Formation
Reaction with α-bromoacetone in the presence of bromine and triethylamine yields tricyclic derivatives:
Isolation of intermediates (e.g., P ) confirms a stepwise mechanism involving cyclization .
Coumarin Hybridization
Alkylation with bromoalkoxy coumarins produces hybrid structures with enhanced bioactivity:
These hybrids exhibit acetylcholinesterase inhibition, as validated by in silico studies .
Oxidation Reactions
The thiazole sulfur atom undergoes oxidation to sulfoxides or sulfones using agents like DMSO or H₂O₂:
This reactivity is critical for modifying electronic properties in drug design.
Cross-Coupling Reactions
Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups to the benzothiazole core:
Yields range from 65–85% depending on substituent electronic effects .
Schiff Base Formation
Condensation with aldehydes/ketones forms imine derivatives:
These derivatives are intermediates in synthesizing antimicrobial agents .
Key Research Findings
-
Microwave-assisted synthesis improves reaction efficiency (20–30% yield increase).
-
N-Alkylated derivatives show enhanced blood-brain barrier penetration in neurodegenerative disease models .
-
Electrophilic substitution predominantly occurs at the 6-position due to para-directing effects of the methanamine group .
Scientific Research Applications
Benzo[d]thiazol-4-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. It may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the methanamine group on the benzothiazole ring significantly influences reactivity and properties:
- Benzo[d]thiazol-2-yl Derivatives : Compounds like 4-(benzo[d]thiazol-2-yl)benzenamine () are synthesized via reactions with aryl isothiocyanates to form thioureas, which are precursors to oxadiazinane and triazinane derivatives. The 2-position substitution stabilizes resonance structures, enhancing electrophilic substitution reactivity .
Table 1: Key Properties of Benzo[d]thiazole Derivatives
Heterocyclic Core Modifications
Replacing the thiazole sulfur with oxygen (benzoxazole) or nitrogen (benzimidazole) alters electronic and steric properties:
- Benzoxazole Derivatives : and highlight benzoxazoles as less electron-withdrawing than benzothiazoles, leading to reduced stability in thermolysis reactions. For example, benzo[d]oxazol-2-ylmethanimines form imidazole rings via ring-opening and intermolecular nucleophilic attacks .
- Benzimidazole Derivatives: Not explicitly discussed in the evidence, but analogous substitutions (e.g., 1H-benzimidazolyl in ) suggest enhanced basicity compared to benzothiazoles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Benzo[d]thiazol-4-ylmethanamine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis often involves condensation reactions between benzothiazole precursors and amine-containing reagents. For example, in related benzothiazole derivatives, aryl isothiocyanates are reacted with aminobenzothiazole intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or ethanol). Optimization includes adjusting temperature (80–120°C), reaction time (6–24 hours), and stoichiometric ratios (1:1 to 1:1.2) to maximize yield . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended, followed by recrystallization for crystalline derivatives. Monitoring via TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with aromatic protons in benzothiazole rings typically appearing as multiplets in δ 7.0–8.5 ppm. Infrared (IR) spectroscopy identifies functional groups like NH (3200–3400 cm⁻¹) and C=S (1050–1250 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns. For crystalline derivatives, X-ray diffraction provides unambiguous structural validation . UV-Vis spectroscopy can assess π-π* transitions in conjugated systems .
Q. What storage conditions ensure the stability of this compound during long-term research?
- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent oxidation. Short-term storage (1–2 weeks) at –4°C is acceptable, but long-term preservation (1–2 years) requires –20°C. Lyophilization enhances stability for hygroscopic derivatives. Periodic purity checks via HPLC or melting point analysis are advised .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and redox behavior. Exact-exchange functionals improve accuracy for thermochemical properties like bond dissociation energies . Solvent effects are incorporated via polarizable continuum models (PCM). Software like Gaussian or ORCA facilitates geometry optimization and vibrational frequency analysis .
Q. What strategies resolve contradictions in reported biological activity data for benzothiazole derivatives?
- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, Sp1–Sp5 in screening species) . Standardize protocols:
- Use validated cell lines (e.g., ATCC) with consistent passage numbers.
- Control solvent effects (DMSO ≤0.1% v/v).
- Apply dose-response curves (IC₅₀/EC₅₀) with triplicate measurements.
- Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular).
Meta-analyses of structure-activity relationships (SAR) identify critical substituents (e.g., electron-withdrawing groups on the benzothiazole ring enhance antimicrobial activity) .
Q. How do structural modifications to the benzothiazole core influence the pharmacokinetic properties of this compound derivatives?
- Methodological Answer : Introduce substituents at the 4-position (e.g., methyl, halogen) to modulate lipophilicity (logP) and bioavailability. Pharmacokinetic profiling includes:
- Absorption : Caco-2 cell permeability assays.
- Metabolism : Microsomal stability tests (human liver microsomes, NADPH cofactor).
- Toxicity : Ames test for mutagenicity.
Computational tools (e.g., SwissADME) predict ADME parameters, while in vivo studies in rodent models validate half-life and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
